Ethyl 4-benzamido-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate

Lipophilicity Drug-likeness In silico prediction

Ethyl 4-benzamido-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate (CAS 941974-37-4) is a synthetic small molecule belonging to the 6-oxo-1,6-dihydropyridazine-3-carboxylate class. Its core structure comprises a pyridazine ring bearing a benzamido group at position 4, an o‑tolyl substituent at N1, and an ethyl ester at position 3.

Molecular Formula C21H19N3O4
Molecular Weight 377.4
CAS No. 941974-37-4
Cat. No. B2861202
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-benzamido-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate
CAS941974-37-4
Molecular FormulaC21H19N3O4
Molecular Weight377.4
Structural Identifiers
SMILESCCOC(=O)C1=NN(C(=O)C=C1NC(=O)C2=CC=CC=C2)C3=CC=CC=C3C
InChIInChI=1S/C21H19N3O4/c1-3-28-21(27)19-16(22-20(26)15-10-5-4-6-11-15)13-18(25)24(23-19)17-12-8-7-9-14(17)2/h4-13H,3H2,1-2H3,(H,22,26)
InChIKeyRRWCPYXUQMLERL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-benzamido-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate: A Dihydropyridazine Derivative for Targeted Research Sourcing


Ethyl 4-benzamido-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate (CAS 941974-37-4) is a synthetic small molecule belonging to the 6-oxo-1,6-dihydropyridazine-3-carboxylate class. Its core structure comprises a pyridazine ring bearing a benzamido group at position 4, an o‑tolyl substituent at N1, and an ethyl ester at position 3. The molecular formula is C₂₁H₁₉N₃O₄ and the molecular weight is 377.4 g mol⁻¹ [REFS‑1]. This compound is primarily offered as a research‑grade chemical with a typical purity of ≥95% by HPLC [REFS‑2].

Synthetic scaffold for medicinal chemistry and probe design
Research-grade purity supports reproducible in vitro pharmacology
Dihydropyridazine core amenable to further derivatization

Why Generic Dihydropyridazine Analogues Cannot Replace Ethyl 4-benzamido-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate in Critical Workflows


The precise arrangement of substituents on the 1,6‑dihydropyridazine‑3‑carboxylate scaffold profoundly influences physicochemical properties and biological interactions. Replacement of the o‑tolyl group at N1 with a phenyl, p‑tolyl, or other aryl moiety alters lipophilicity (logP), metabolic stability, and target binding [REFS‑1]. Similarly, variation at position 4 (e.g., benzamido vs. hydroxy or 4‑(tert‑butyl)benzamido) modulates hydrogen‑bonding capacity and steric bulk, which can shift selectivity profiles and plasma protein binding [REFS‑2]. Even seemingly minor changes can lead to divergent pharmacokinetic behavior and reduced target engagement, making direct substitution unreliable without quantitative comparative data.

N1 o‑tolyl versus phenyl substitution may alter lipophilicity and metabolic stability profiles, making interchangeability uncertain without direct comparative data.

Benzamido group at position 4 influences hydrogen‑bonding capacity; alternative substituents may shift target selectivity.

Seemingly minor structural changes can lead to divergent ADME behavior; direct replacement requires head‑to‑head validation.

Quantitative Differentiation Evidence for Ethyl 4-benzamido-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate vs. Closest Analogues


Predicted Lipophilicity (logP) Comparison: o‑Tolyl vs. Phenyl N1‑Substitution

The o‑tolyl group at N1 increases the predicted logP relative to the 1‑phenyl analogue. The target compound (C₂₁H₁₉N₃O₄) yields a predicted consensus logP of 3.2 ± 0.3 (SwissADME), while the 1‑phenyl analogue (C₂₀H₁₇N₃O₄) gives a predicted logP of 2.8 ± 0.3. This difference is attributed to the additional methyl substituent on the N1‑aryl ring [REFS‑1].

Predicted logP
Reported
3.2 ± 0.3 vs 2.8 ± 0.3 (Δ 0.4)
May support cell‑permeability assessment
In silico prediction; requires experimental confirmation
Lipophilicity Drug-likeness In silico prediction

Metabolic Stability Inference: o‑Tolyl versus Phenyl N1‑Substitution

The o‑tolyl group is expected to provide enhanced metabolic stability compared to the unsubstituted phenyl analogue. Classical medicinal chemistry literature indicates that a single methyl substituent on an aryl ring can reduce CYP‑mediated oxidative metabolism by blocking para‑hydroxylation or increasing steric hindrance at the active site [REFS‑1]. While no head‑to‑head microsomal stability data are available for this specific pair, the class‑level trend supports a potential advantage.

Metabolic stability inference
Class‑level
Expected improved stability (qualitative)
May support metabolic stability SAR optimization
Inference from methyl effect; no direct assay data
Metabolic stability Oxidative metabolism Methyl effect

Purity Specification: A Critical Differentiator for Reproducible Research

The target compound is consistently supplied at ≥95% purity (HPLC) as verified by the vendor's certificate of analysis [REFS‑1]. By contrast, some readily available analogues, such as the 1‑phenyl derivative (CAS 941915‑45‑3), are often listed at only ≥90% purity [REFS‑2]. This 5% difference in purity can be significant in biological assays, where impurities may cause off‑target effects or catalytic inhibition, compromising data integrity.

Purity specification
Head‑to‑head
≥95% vs ≥90% (Δ ≥5%)
Higher purity may reduce off‑target risk in bioassays
Vendor‑certified HPLC; lot‑specific verification advised
Purity Quality control Reproducibility

Optimal Utilization Scenarios for Ethyl 4-benzamido-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate


Chemical Biology Probe Development Requiring Enhanced Permeability

The predicted higher logP of the target compound relative to the phenyl analogue [Section 3, Evidence 1] makes it a more suitable scaffold for the design of cell‑permeable chemical probes. When intracellular target engagement is required, the increased lipophilicity may facilitate passive diffusion across lipid bilayers, potentially reducing the need for esterification or other permeability‑enhancing modifications.

In Vitro Pharmacology Studies Demanding High Compound Purity

The consistently high purity (≥95%) of the target compound [Section 3, Evidence 3] is critical for in vitro pharmacology assays, where impurities can skew dose‑response curves or generate false positives. This compound is preferable over lower‑purity analogues when rigorous concentration‑response experiments are planned, such as IC₅₀ determinations or selectivity profiling.

Medicinal Chemistry Optimization for Metabolic Stability

When the goal is to improve the metabolic stability of a lead series, the o‑tolyl substituent of this compound offers a class‑level advantage [Section 3, Evidence 2]. It can serve as a privileged starting point for structure‑activity relationship studies aimed at reducing oxidative metabolism, especially when compared to the unsubstituted phenyl variant.

Reference Compound for Analytical Method Development

The well‑characterized identity (C₂₁H₁₉N₃O₄, MW 377.4) and high purity of this compound make it a suitable reference standard for developing and validating HPLC or LC‑MS methods intended to analyze similar dihydropyridazine derivatives in complex mixtures.

Application
Selection Property
Validation Focus
Intracellular target engagement studies
Lipophilicity profile (in silico)
Verify cell permeability in target model
Concentration‑response assays (IC₅₀/selectivity)
Consistent high purity grade
Lot‑specific purity analysis (HPLC)
Metabolic stability SAR studies
o‑Tolyl substitution as privileged motif
Microsomal stability assay
HPLC/LC‑MS method development
Well‑characterized identity and purity
Retention time and co‑elution reproducibility
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